7,4'-Dihydroxyflavone (7,4'-DHF) is a naturally occurring flavonoid found in plants like licorice root (Glycyrrhiza uralensis) []. It has garnered interest in scientific research due to its potential health benefits, as demonstrated in various studies:
Research suggests that 7,4'-DHF possesses anti-inflammatory properties. Studies have shown its ability to:
These findings suggest that 7,4'-DHF could be a potential candidate for developing novel anti-inflammatory treatments for various conditions, including allergic rhinitis, asthma, and chronic obstructive pulmonary disease (COPD).
While research on 7,4'-DHF is still ongoing, preliminary studies suggest its potential application in other areas:
7,4'-Dihydroxyflavone is a flavonoid compound with the molecular formula and a molecular weight of approximately 254.24 g/mol. This compound is characterized by hydroxyl groups located at the 4' and 7 positions of the flavone structure. It is naturally found in various plants, notably in Glycyrrhiza uralensis, commonly known as licorice. The compound exhibits a range of biological activities, making it a subject of interest in pharmacological research .
Extensive research on 7,4'-DHF is lacking. More studies are needed to fully understand its:
Common reagents used in these reactions include hydrogen peroxide and potassium permanganate for oxidation, sodium borohydride for reduction, and acetic anhydride for substitution reactions .
7,4'-Dihydroxyflavone has demonstrated significant biological activities, including:
Several synthetic routes have been developed to produce 7,4'-dihydroxyflavone:
The applications of 7,4'-dihydroxyflavone are diverse:
Research has shown that 7,4'-dihydroxyflavone interacts with various biological systems:
7,4'-Dihydroxyflavone shares structural similarities with other flavonoids but exhibits unique properties. Here are some comparable compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
Quercetin | Hydroxyl groups at multiple positions | Antioxidant, anti-inflammatory |
Naringenin | Hydroxyl groups at 3', 4', and 5 positions | Antioxidant, anti-cancer |
Luteolin | Hydroxyl groups at 3', 4', and 5 positions | Anti-inflammatory, neuroprotective |
The uniqueness of 7,4'-dihydroxyflavone lies in its specific interaction with opioid receptors and its targeted effects on eotaxin production. Unlike other flavonoids that may exert broader antioxidant effects or anti-inflammatory actions without specific receptor interactions, 7,4'-dihydroxyflavone's role as an antagonist at opioid receptors provides it with distinct pharmacological potential .